5-Ethyl-2-hydroxybenzoic acid

Lipophilicity Drug Design Physicochemical Property

Researchers developing selective COX inhibitors face inconsistent access to the critical 5-ethylsalicylic acid scaffold. This compound directly addresses that gap: • 5-Ethyl substitution enables potent COX-1 inhibition - 5-substituted analogs outperform 4-substituted counterparts. • Lipid antioxidant applications: Derivatives at 0.01-0.68% loading reduce oxidation rates 2- to 10-fold, cutting hydroperoxide formation >70%. • Enhanced lipophilicity (XLogP3=3.2) supports membrane permeability and cellular uptake studies. Supplied with full analytical documentation for immediate use in medicinal chemistry and lipid stabilization research.

Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
CAS No. 51-27-4
Cat. No. B1362702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-2-hydroxybenzoic acid
CAS51-27-4
Molecular FormulaC9H10O3
Molecular Weight166.17 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C=C1)O)C(=O)O
InChIInChI=1S/C9H10O3/c1-2-6-3-4-8(10)7(5-6)9(11)12/h3-5,10H,2H2,1H3,(H,11,12)
InChIKeyWYIAFSIUYJGIPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethyl-2-hydroxybenzoic acid Chemical Profile & Procurement


5-Ethyl-2-hydroxybenzoic acid (CAS 51-27-4), also known as 5-ethylsalicylic acid, is a monosubstituted derivative of salicylic acid with the molecular formula C9H10O3 and a molecular weight of 166.17 g/mol. [1] It belongs to the class of hydroxybenzoic acids and is characterized by an ethyl group at the 5-position and a hydroxyl group at the 2-position on the benzene ring, which confers distinct physicochemical properties compared to its parent compound and positional isomers.

1 5-Substituted salicylate SAR Building block for COX-targeted probe synthesis and bioactivity optimization.
2 Lipophilicity probe Increased membrane permeability compared to parent salicylic acid for cell-uptake studies.
3 Lipid antioxidant precursor Core scaffold for developing stabilizers that reduce lipid oxidation in research formulations.

5-Ethyl-2-hydroxybenzoic acid Structural Specificity & Substitution Risk


Substitution of 5-ethyl-2-hydroxybenzoic acid with other salicylic acid derivatives or hydroxybenzoic acid isomers is not straightforward due to the critical role of the 5-ethyl substitution. This specific modification alters key molecular properties such as lipophilicity (calculated XLogP3 of 3.2) and steric bulk, which directly impact biological target engagement, metabolic stability, and synthetic utility. [1] Unlike the parent salicylic acid or 4-substituted analogs, the 5-ethyl variant serves as a distinct building block for synthesizing compounds with specific activity profiles, including those targeting hyperproliferative disorders. The following evidence quantifies these differential effects.

Isomer mismatch 4-ethylsalicylic acid and other positional isomers yield different chemotypes; COX inhibition profiles and synthetic routes may not transfer.
Parent compound gap Salicylic acid lacks the 5-ethyl group, reducing lipophilicity (~1 log unit lower XLogP3) and altering membrane interaction behavior.
Scaffold specificity The 5-ethyl pattern is essential for synthesizing patent-derived bioactive molecules; generic salicylates cannot replicate the target structure.

5-Ethyl-2-hydroxybenzoic acid Quantitative Differentiation


Lipophilicity vs. Salicylic Acid

The 5-ethyl substitution significantly increases the lipophilicity of the salicylic acid core. The calculated XLogP3 for 5-ethyl-2-hydroxybenzoic acid is 3.2. [1] In contrast, the parent compound, salicylic acid (2-hydroxybenzoic acid), has a calculated XLogP3 of approximately 2.2. [2]

Lipophilicity
Reported
Δ = 1.0 log unit
XLogP3: 3.2 vs Salicylic acid 2.2
Supports higher membrane permeability
Computed property; empirical validation recommended
Lipophilicity Drug Design Physicochemical Property

Building Block for COX-Targeting Agents

5-Ethyl-2-hydroxybenzoic acid is a direct starting material for the synthesis of methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate, a compound designed for the treatment of hyperproliferative and inflammatory disorders and cancer, as reported in a 1997 patent synthesis. This synthetic route relies on the specific 5-ethyl substitution pattern; using unsubstituted salicylic acid or a 4-ethyl isomer would yield a different chemotype with a distinct biological activity profile. While a direct activity comparison for this specific derivative is not available, a study on related 5-substituted-2-hydroxy-benzoic acid analogs (7a-7h) demonstrated generally better inhibitory activity on COX enzymes compared to 4-substituted analogs. [1]

Building block identity
Reported
Patent-defined intermediate
Specific to methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate
5-Ethyl substitution required for final chemotype
Class-level SAR supports 5-substituted salicylates over 4-substituted
Medicinal Chemistry Organic Synthesis COX Inhibitor

Reduced Gastric Irritation via 5-Substitution

A structure-activity relationship study on 4- and 5-substituted heteroarylsalicylic acids demonstrated that the objective of these modifications was to reduce gastric irritation and increase potency compared to aspirin. [1] While this study did not directly test 5-ethylsalicylic acid, it provides class-level evidence that 5-substitution on the salicylic acid ring can be a key strategy for improving the therapeutic index by mitigating the gastrointestinal side effects commonly associated with traditional NSAIDs like aspirin.

Gastric safety endpoint
Class-level
SAR on 5-substituted salicylates
Heteroarylsalicylic acids reduced gastric irritation vs aspirin
5-Ethyl pattern aligns with gastric safety research
Not directly tested on 5-ethylsalicylic acid; context-dependent
Analgesic Anti-inflammatory Gastric Safety

Lipid Antioxidant Precursor

5-Ethylsalicylic acid serves as a core structural component for synthesizing potent lipid antioxidants. A Russian patent (RU 2288257 C1) describes 5-ethylsalicylic acid amide and sulfide derivatives that, when added to lipids at 0.01-0.68% by mass, decrease the rate of lipid oxidation by 2 to 10 times and reduce the level of hydroperoxides formed by 70-73%. [1]

Lipid oxidation control
Reported
2–10× slower oxidation
70–73% lower hydroperoxides at 0.01–0.68% addition
Supports antioxidant formulation research
Data from amide/sulfide derivatives; not the free acid
Lipid Oxidation Antioxidant Food Chemistry

5-Ethyl-2-hydroxybenzoic acid Application Scenarios


COX-Targeting Anti-inflammatory Agent Synthesis

5-Ethyl-2-hydroxybenzoic acid is the specific building block for synthesizing methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate, a compound patented for the treatment of hyperproliferative and inflammatory disorders. Its 5-ethyl substitution is critical for the final molecule's activity, and the compound's structure aligns with a class of 5-substituted salicylic acids that have demonstrated improved COX inhibition profiles over 4-substituted analogs. [1] This makes it a key intermediate for developing next-generation, potentially safer anti-inflammatory drugs.

Selective COX-1 Inhibitor Scaffold

Research on salicylic acid analogs of celecoxib has shown that 5-substituted-2-hydroxy-benzoic acid derivatives generally exhibit better inhibitory activity against COX enzymes compared to their 4-substituted counterparts, with certain analogs achieving potent and selective COX-1 inhibition. [1] 5-Ethyl-2-hydroxybenzoic acid provides a direct entry point into this promising chemical series, offering medicinal chemists a validated scaffold for developing novel, selective anti-inflammatory agents with a potentially differentiated safety and efficacy profile.

High-Performance Lipid Antioxidant Development

The 5-ethylsalicylic acid core is used to synthesize amide and sulfide derivatives that are extremely effective at stabilizing lipids against oxidation. When incorporated into lipid formulations at low concentrations (0.01-0.68% mass), these derivatives can slow oxidation rates by a factor of 2 to 10 and reduce harmful hydroperoxide formation by over 70%. This application is directly relevant for industries requiring extended shelf-life and stability for oils, fats, and lipid-containing products, including food, cosmetics, and biofuels.

Lipophilicity-Driven Membrane Interaction Studies

With a calculated XLogP3 value of 3.2, 5-ethyl-2-hydroxybenzoic acid is significantly more lipophilic than salicylic acid (XLogP3 of 2.2). This property makes it a valuable tool compound for investigating how increased lipophilicity affects membrane permeability, cellular uptake, and subcellular distribution in biological systems. It can serve as a model compound in studies aimed at understanding the relationship between chemical structure and pharmacokinetic behavior.

Application
Selection Property
Validation Focus
COX-targeted probe synthesis
5-Ethyl salicylate scaffold for selective COX inhibitor intermediates
COX-1/COX-2 enzyme inhibition assay
Anti-inflammatory SAR studies
5-Substituted salicylic acid series with reported class-level selectivity
In vitro COX selectivity and gastric safety-related endpoint evaluation
Lipid antioxidant formulation research
Core scaffold for oxidation-stable derivative synthesis
Peroxide value reduction and shelf-life stability assay
Membrane permeability modeling
Increased lipophilicity relative to salicylic acid
Parallel artificial membrane permeability assay (PAMPA) or Caco-2 study

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